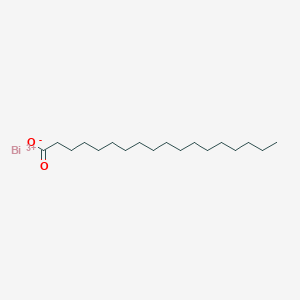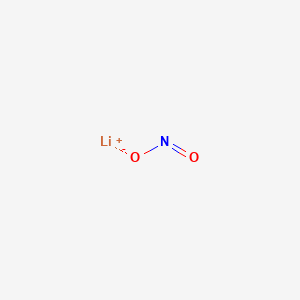
Bismuth(3+) stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth(3+) stearate, also known as bismuth tris(stearate), is a coordination compound formed between bismuth ions and stearic acid. It is a white or off-white powder that is insoluble in water but soluble in organic solvents. This compound is often used in various industrial and pharmaceutical applications due to its unique properties, such as its ability to act as a lubricant, stabilizer, and antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth(3+) stearate can be synthesized through the reaction of bismuth nitrate with sodium stearate in an aqueous medium. The reaction typically occurs at elevated temperatures (around 80°C) and a controlled pH of approximately 1. The resulting product is then precipitated, filtered, and dried .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where bismuth nitrate and sodium stearate are mixed under controlled conditions. The reaction mixture is maintained at a specific temperature and pH to ensure complete reaction and high yield. The precipitated this compound is then collected, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bismuth(3+) stearate undergoes various chemical reactions, including thermal decomposition, oxidation, and complexation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form bismuth oxide and stearic acid.
Complexation: this compound can form complexes with various ligands, such as phosphines and amines, under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Bismuth(3+) stearate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bismuth(3+) stearate involves its ability to interact with biological membranes and proteins. Bismuth ions can bind to thiol groups in proteins, leading to the disruption of protein function and microbial cell death. Additionally, the stearate component can integrate into lipid membranes, altering membrane fluidity and permeability .
Comparison with Similar Compounds
Bismuth(III) oxide: A common bismuth compound used in various applications, including catalysis and materials science.
Bismuth(III) chloride: Used in organic synthesis and as a reagent in chemical reactions.
Bismuth(III) nitrate: A precursor for the synthesis of other bismuth compounds and used in analytical chemistry.
Uniqueness of Bismuth(3+) Stearate: this compound is unique due to its combination of bismuth’s antimicrobial properties and stearic acid’s ability to act as a lubricant and stabilizer. This dual functionality makes it particularly useful in applications where both antimicrobial activity and lubrication are required .
Properties
IUPAC Name |
bismuth;octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+3/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHHBRQMPXNXEB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35BiO2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-68-6 |
Source


|
| Record name | Bismuth(3+) stearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(3+) stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
